molecular formula C20H25N3O3S B3000995 1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone CAS No. 2034333-00-9

1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone

Cat. No.: B3000995
CAS No.: 2034333-00-9
M. Wt: 387.5
InChI Key: GZCWBMCVWFXHOB-UHFFFAOYSA-N
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Description

  • Cyclopropylation using cyclopropyl halides or cyclopropyl carbenes.
  • Catalysts such as palladium or copper may be used to facilitate the reaction.
  • Attachment of the Phenyl Ring:

    • Electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki or Heck coupling) to attach the phenyl ring to the pyrazolo[1,5-a]pyrazine core.
  • Sulfonylation:

    • Introduction of the isopropylsulfonyl group via sulfonyl chloride reagents under basic conditions.
  • Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes:

    • Use of continuous flow reactors for efficient heat and mass transfer.
    • Catalytic processes to minimize reaction times and improve yields.
    • Purification techniques such as crystallization or chromatography to ensure high purity of the final product.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone typically involves multi-step organic synthesis. Key steps may include:

    • Formation of the Pyrazolo[1,5-a]pyrazine Core:

      • Starting with appropriate pyrazine and hydrazine derivatives.
      • Cyclization reactions under acidic or basic conditions to form the pyrazolo[1,5-a]pyrazine ring.

    Chemical Reactions Analysis

    Types of Reactions: 1-(2-Cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone can undergo various chemical reactions, including:

      Oxidation: Conversion to corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

      Reduction: Reduction of the ketone group to alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

      Substitution: Nucleophilic substitution reactions at the phenyl ring or pyrazine core using nucleophiles like amines or thiols.

    Common Reagents and Conditions:

      Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

      Reducing Agents: Sodium borohydride, lithium aluminum hydride.

      Catalysts: Palladium, copper, or other transition metals for coupling reactions.

    Major Products:

      Oxidation Products: Sulfoxides, sulfones.

      Reduction Products: Alcohols.

      Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Scientific Research Applications

    1-(2-Cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone has diverse applications in scientific research:

      Chemistry: Used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

      Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

      Industry: Utilized in the development of new materials with specific electronic or optical properties.

    Mechanism of Action

    The mechanism of action of 1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of proteins, potentially inhibiting or activating biological pathways.

    Comparison with Similar Compounds

      1-(2-Cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-phenylethanone: Lacks the isopropylsulfonyl group, which may affect its reactivity and biological activity.

      1-(2-Cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-methylphenyl)ethanone: Contains a methyl group instead of the isopropylsulfonyl group, leading to different chemical and physical properties.

    Uniqueness: The presence of the isopropylsulfonyl group in 1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone imparts unique chemical properties, such as increased polarity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and potentially more versatile in various applications.

    Properties

    IUPAC Name

    1-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-(4-propan-2-ylsulfonylphenyl)ethanone
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H25N3O3S/c1-14(2)27(25,26)18-7-3-15(4-8-18)11-20(24)22-9-10-23-17(13-22)12-19(21-23)16-5-6-16/h3-4,7-8,12,14,16H,5-6,9-11,13H2,1-2H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GZCWBMCVWFXHOB-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCN3C(=CC(=N3)C4CC4)C2
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H25N3O3S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    387.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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